Micrococcin P
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Overview
Description
Preparation Methods
The total synthesis of Micrococcin P involves a series of complex steps. One notable method includes the use of a Mo(vi)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This method allows for the installation of the trisubstituted pyridine core and thiazole groups, which are essential for the antibiotic’s activity . Industrial production methods are still under development, focusing on scalable and efficient synthesis routes .
Chemical Reactions Analysis
Micrococcin P undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Mo(vi)-oxide and picolinic acid . The major products formed from these reactions are thiazoline heterocycles, which are crucial for the compound’s biological activity .
Scientific Research Applications
Micrococcin P has a wide range of scientific research applications. It has been studied for its antibacterial activity against Gram-positive pathogens and Mycobacteria species, including clinically resistant strains . Additionally, it has shown potential in treating infections caused by Clostridioides difficile and methicillin-resistant Staphylococcus aureus . Its gene-modulating activities also make it a valuable tool in molecular biology research .
Mechanism of Action
The mechanism of action of Micrococcin P involves tight binding to a specific region of bacterial ribosomes, inhibiting protein synthesis . This binding disrupts the normal function of the ribosome, leading to the death of the bacterial cell . The compound’s molecular targets include the ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Similar compounds include thiocillin, micrococcin P1, and micrococcin P2 . These compounds share a similar structure and mechanism of action but differ in their specific molecular targets and biological activities . Micrococcin P stands out due to its broad spectrum of activity and potent antibacterial properties .
Properties
CAS No. |
1392-46-7 |
---|---|
Molecular Formula |
C48H49N13O9S6 |
Molecular Weight |
1144.4 g/mol |
IUPAC Name |
2-[2-[(12Z,19R,26Z,29S)-12,26-di(ethylidene)-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobutan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24-44-53-27(13-72-44)36-23(10-11-26(50-36)46-58-32(18-75-46)47-56-31(16-74-47)40(68)60-34(21(6)63)41(69)49-12-20(5)62)43-54-29(14-71-43)39(67)61-35(22(7)64)42(70)52-25(9-2)45-55-30(15-73-45)38(66)59-33(19(3)4)48-57-28(17-76-48)37(65)51-24/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,69)(H,51,65)(H,52,70)(H,59,66)(H,60,68)(H,61,67)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |
InChI Key |
UOHLKBVACLXSRE-GXSYYHJRSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N/C(=C\C)/C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(=CC)C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(C(C)O)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Origin of Product |
United States |
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